molecular formula C8H11BO2 B071237 3,5-Dimethylphenylboronic acid CAS No. 172975-69-8

3,5-Dimethylphenylboronic acid

Cat. No. B071237
M. Wt: 149.98 g/mol
InChI Key: DJGHSJBYKIQHIK-UHFFFAOYSA-N
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Patent
US07157591B2

Procedure details

3,5-Dimethylbromobenzene (10 g, 54 mmol) and magnesium (2.5 g, 108 mmol) were dissolved in 100 mL of THF and stirred at reflux for five hours. After this time, triisopropylborate (10 g, 54 mmol) as a solution in diethylether (50 mL) was added to the solution, followed by stirring at room temperature overnight. The THF was removed in vacuo to leave a crude oil. This oil was taken up in 100 mL of diethylether and 100 mL of 10% sulfuric acid (aqueous) and stirred for two hours. The organic layer was separated and neutralized with saturated sodium bicarbonate solution, whereafter the solvent was removed in vacuo to yield a white solid. The solid was washed generously with pentane. Yield: 4.0 g (49%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4](Br)[CH:5]=[C:6]([CH3:8])[CH:7]=1.[Mg].C([O:14][B:15](OC(C)C)[O:16]C(C)C)(C)C.S(=O)(=O)(O)O>C1COCC1.C(OCC)C>[CH3:1][C:2]1[CH:3]=[C:4]([B:15]([OH:16])[OH:14])[CH:5]=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)Br
Name
Quantity
2.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for five hours
Duration
5 h
STIRRING
Type
STIRRING
Details
by stirring at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a crude oil
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a white solid
WASH
Type
WASH
Details
The solid was washed generously with pentane

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=C(C1)C)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.